N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide
Overview
Description
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and chemical biology. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the key intermediate, N-methyl-N-(2-pyridin-2-ylethyl)amine dihydrochloride . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. The compound can also bind to receptors in biological systems, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyridin-2-ylethyl)amine dihydrochloride: A key intermediate in the synthesis of the target compound.
Pyridin-2-yl derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness
What sets N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide apart is its unique combination of a thiadiazole ring with pyridine moieties, which contributes to its distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-23(10-7-14-6-2-3-8-18-14)16-13(5-4-9-19-16)11-20-17(24)15-12-25-22-21-15/h2-6,8-9,12H,7,10-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXLUVBDYFLRKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=CSN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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